5-azido-1-methyl-1H-1,2,3-triazole

Vue d'ensemble

Description

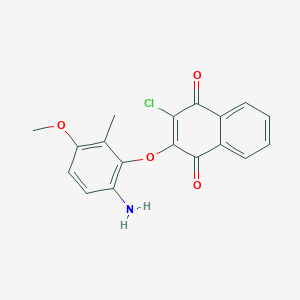

5-azido-1-methyl-1H-1,2,3-triazole is a compound with the molecular formula C3H4N6 . It is a type of triazole, a class of five-membered heterocyclic compounds containing two carbon and three nitrogen atoms . Triazoles are known for their excellent properties and are intensely investigated by synthetic chemists .

Synthesis Analysis

The synthesis of 1,2,3-triazoles, including 5-azido-1-methyl-1H-1,2,3-triazole, has been a subject of research for many years . Various synthetic routes have been used, involving different metal catalysts such as Cu, Ni, Ru, Ir, Rh, Pd, Au, Ag, Zn, and Sm .Molecular Structure Analysis

The molecular structure of 5-azido-1-methyl-1H-1,2,3-triazole consists of three nitrogens and two carbons. All five atoms are sp2-hybridized . One N atom is pyrrole kind, and the other two atoms are pyridine kind .Physical And Chemical Properties Analysis

5-azido-1-methyl-1H-1,2,3-triazole has a molecular weight of 124.10 g/mol. It has a topological polar surface area of 45.1 Ų and a complexity of 137. It has no hydrogen bond donor count and a hydrogen bond acceptor count of 4 .Applications De Recherche Scientifique

Medicinal Chemistry

Application Summary

5-Azido-1-methyl-1H-1,2,3-triazole is used as a bioisostere in medicinal chemistry to create more complex compounds, including pharmaceutical drugs .

Methods of Application

The compound is often incorporated into drug molecules using click chemistry techniques, such as the Huisgen 1,3-dipolar cycloaddition, which is a popular method for attaching azides to alkynes to form 1,2,3-triazoles .

Results

The introduction of 5-azido-1-methyl-1H-1,2,3-triazole into drug molecules has led to the development of drugs with improved pharmacokinetic properties and reduced toxicity.

Organic Synthesis

Application Summary

In organic synthesis, this triazole is used as a building block for synthesizing various organic compounds due to its versatility and reactivity .

Methods of Application

Synthetic routes often involve the use of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which allows for the high-yield synthesis of 1,2,3-triazoles .

Results

The methods have enabled the synthesis of a wide range of triazole derivatives with potential applications in various fields, including pharmaceuticals and agrochemicals.

Polymer Chemistry

Application Summary

5-Azido-1-methyl-1H-1,2,3-triazole is utilized in polymer chemistry to modify polymers or to create polymeric materials with specific properties .

Methods of Application

The azide group of the triazole can react with alkyne-functionalized polymers to form triazole linkages, altering the physical properties of the polymers.

Results

This has resulted in the creation of polymers with enhanced thermal stability, mechanical strength, and chemical resistance.

Supramolecular Chemistry

Application Summary

The triazole is used in supramolecular chemistry for the design of molecular recognition systems and self-assembling structures .

Methods of Application

Triazoles can act as ligands, coordinating with metal ions to form complex structures, or as ‘glue’ in the self-assembly of larger molecular architectures.

Results

Researchers have developed novel materials and sensors based on the unique binding properties of triazoles in supramolecular assemblies.

Chemical Biology

Application Summary

In chemical biology, 5-azido-1-methyl-1H-1,2,3-triazole serves as a tool for bioconjugation, linking biomolecules to study biological processes .

Methods of Application

Bioconjugation techniques involve the selective attachment of the azide-functionalized triazole to target molecules in biological systems, often through click chemistry.

Results

This has enabled the labeling and tracking of biomolecules in live cells, contributing to our understanding of cellular processes and interactions.

Materials Science

Application Summary

The compound is used in materials science to create advanced materials with desirable electronic, optical, or mechanical properties .

Methods of Application

Triazoles are incorporated into materials to enhance conductivity, create fluorescent markers, or improve material robustness.

Results

The incorporation of triazoles has led to the development of innovative materials for use in electronics, imaging, and structural applications.

This analysis provides an overview of the diverse applications of 5-azido-1-methyl-1H-1,2,3-triazole in scientific research. Each application leverages the unique chemical properties of the triazole, demonstrating its importance across various scientific disciplines. The methods and results highlight the compound’s versatility and potential for further exploration and development in these fields.

Antimicrobial Agents

Application Summary

Triazoles, including 5-azido-1-methyl-1H-1,2,3-triazole, have significant biological properties as antimicrobial agents .

Methods of Application

These compounds are synthesized and tested against various microbial strains to assess their efficacy. The azide group plays a crucial role in the antimicrobial activity.

Results

The triazoles have shown effectiveness against a range of bacteria and fungi, contributing to the development of new antimicrobial drugs.

Antiviral Research

Application Summary

The triazole ring is a common motif in antiviral drugs due to its ability to interact with viral enzymes .

Methods of Application

Researchers incorporate the triazole into molecules that can inhibit viral replication by targeting specific viral enzymes.

Results

Compounds containing the triazole ring have been effective in inhibiting the replication of various viruses, leading to potential therapeutic applications.

Agrochemical Development

Application Summary

Triazoles are used in the development of agrochemicals, such as fungicides and pesticides .

Methods of Application

The triazole compounds are applied to crops to protect against fungal infections and pests, enhancing yield and quality.

Results

The use of triazole-based agrochemicals has resulted in improved crop protection and productivity.

Photostabilizers

Application Summary

5-Azido-1-methyl-1H-1,2,3-triazole is used in the formulation of photostabilizers to protect materials from UV degradation .

Methods of Application

The compound is added to materials or coatings to absorb UV radiation and dissipate it as less harmful energy.

Results

Materials treated with triazole-based photostabilizers show increased resistance to UV-induced degradation.

Corrosion Inhibitors

Application Summary

The triazole derivatives serve as corrosion inhibitors, particularly for copper alloys .

Methods of Application

These compounds are applied to metal surfaces to form a protective layer that prevents oxidation and corrosion.

Results

The application of triazole-based inhibitors has significantly reduced corrosion rates in various industrial applications.

Fluorescent Imaging

Application Summary

In fluorescent imaging, triazoles are used to create fluorescent probes for biological imaging .

Methods of Application

The triazole is incorporated into fluorescent molecules that can bind to specific biological targets, allowing visualization under a microscope.

Results

This has enabled researchers to observe and track biological processes in real-time with high specificity and sensitivity.

These additional applications further illustrate the versatility of 5-azido-1-methyl-1H-1,2,3-triazole in scientific research, highlighting its potential in various fields ranging from healthcare to agriculture and materials science.

Anticancer Research

Application Summary

Triazoles, including 5-azido-1-methyl-1H-1,2,3-triazole, are investigated for their potential use in anticancer drugs due to their ability to interact with various enzymes and receptors .

Methods of Application

The compound is used to synthesize molecules that can inhibit cancer cell growth or induce apoptosis. The azide group is particularly reactive in bioorthogonal chemistry, allowing for selective modification of molecules in living systems.

Results

Some triazole derivatives have shown promising results in preclinical studies, indicating potential efficacy against certain types of cancer cells.

Antituberculosis Agents

Application Summary

Triazole compounds are explored as potential antituberculosis agents, targeting the tuberculosis-causing bacteria Mycobacterium tuberculosis .

Methods of Application

Researchers design and synthesize triazole derivatives that can inhibit the synthesis of essential components in the bacterial cell wall or interfere with its energy production.

Results

These compounds have demonstrated inhibitory effects on the growth of M. tuberculosis in laboratory settings, suggesting their potential as new antituberculosis medications.

Anti-HIV Drugs

Application Summary

The triazole ring structure is a key component in the development of drugs to treat HIV, as it can bind to and inhibit HIV enzymes .

Methods of Application

5-Azido-1-methyl-1H-1,2,3-triazole is used to create molecules that target specific enzymes required for HIV replication, such as reverse transcriptase or integrase.

Results

Triazole-containing compounds have been effective in reducing viral load in HIV-infected cells, offering a pathway for the development of new anti-HIV therapies.

Antimigraine Medications

Application Summary

Triazoles are used in the formulation of antimigraine medications due to their vasoconstrictive properties .

Methods of Application

The triazole derivatives are designed to target serotonin receptors, which play a role in the pathophysiology of migraines.

Results

Drugs containing triazole structures have been successful in alleviating migraine symptoms in patients, contributing to their widespread use in migraine treatment.

Antifungal Agents

Application Summary

Triazoles are a well-known class of antifungal agents, with several triazole-based drugs widely used in clinical practice .

Methods of Application

These drugs work by inhibiting the synthesis of ergosterol, an essential component of fungal cell membranes.

Results

Triazole antifungals, such as fluconazole and itraconazole, are effective in treating a variety of fungal infections, including those resistant to other antifungal medications.

Antiepileptic Drugs

Application Summary

The triazole nucleus is present in some antiepileptic drugs, which are used to treat seizure disorders .

Orientations Futures

Triazoles, including 5-azido-1-methyl-1H-1,2,3-triazole, are expected to continue to be a focus of research due to their excellent properties and potential for various applications . The introduction of greater structural diversity to substances like 5-azido-1-methyl-1H-1,2,3-triazole is a promising strategy to delay the onset of resistance .

Propriétés

IUPAC Name |

5-azido-1-methyltriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N6/c1-9-3(6-7-4)2-5-8-9/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWWQVJPYBSSFLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=N1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

124.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-azido-1-methyl-1H-1,2,3-triazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383086.png)

![3-Bromo-6-chloro-1-tetrahydropyran-2-yl-pyrazolo[4,3-c]pyridine](/img/structure/B1383089.png)

![5-Bromo-1,7-dimethyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383090.png)

![3-Bromo-7-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383092.png)

![7-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1383093.png)

![7-Benzyloctahydro-2H-pyrano[2,3-c]pyridine](/img/structure/B1383094.png)

![8-tert-Butyl 6-ethyl 6,7-dihydro-5H-imidazo[1,5-a][1,4]diazepine-6,8(9H)-dicarboxylate](/img/structure/B1383095.png)

![tert-Butyl 9-oxo-2,8-diazaspiro[4.6]undecane-2-carboxylate](/img/structure/B1383096.png)

![tert-Butyl 4-(6-bromo-[1,2,4]triazolo[1,5-a]pyridin-2-yl)piperidine-1-carboxylate](/img/structure/B1383097.png)

![2-Benzyl 8-tert-butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-2,8-dicarboxylate](/img/structure/B1383100.png)

![3-Bromo-7-chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1383102.png)

![tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate](/img/structure/B1383106.png)

![tert-Butyl 6-(hydroxymethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B1383107.png)